molecular formula C11H13ClFN B8700980 4-(2-Chlorophenyl)-4-fluoropiperidine CAS No. 864829-98-1

4-(2-Chlorophenyl)-4-fluoropiperidine

Cat. No.: B8700980
CAS No.: 864829-98-1
M. Wt: 213.68 g/mol
InChI Key: PLUYHRKIWBPWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-4-fluoropiperidine is a useful research compound. Its molecular formula is C11H13ClFN and its molecular weight is 213.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

864829-98-1

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-fluoropiperidine

InChI

InChI=1S/C11H13ClFN/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,14H,5-8H2

InChI Key

PLUYHRKIWBPWFE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.53 mL of trimethylchlorosilane and 1.82 g of sodium iodide were added to acetonitrile (50 mL) solution of 2.11 g of benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate, and stirred at room temperature for 30 minutes. 0.77 mL of trimethylchlorosilane and 0.91 g of sodium iodide were further added thereto, and stirred for 10 minutes. Then, the reaction liquid was diluted with ethyl acetate, and back-extracted with 1 M hydrochloric acid. Sodium hydroxide was added to the aqueous layer so that the system was made basic, and then extracted with chloroform, and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (chloroform/methanol=10/1) to obtain 992 mg of the entitled compound as a colorless oily substance.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.